Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801227
InChI: InChI=1S/C15H22N2O2/c1-15(11-16)8-5-9-17(12-15)14(18)19-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,16H2,1H3
SMILES: CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13801227

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-15(11-16)8-5-9-17(12-15)14(18)19-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,16H2,1H3
Standard InChI Key DMFRVNBUIUPYOZ-UHFFFAOYSA-N
SMILES CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN
Canonical SMILES CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure comprises a piperidine ring substituted at the 3-position with both a methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂). The benzyl carboxylate moiety (-OCC₆H₅) is attached to the nitrogen atom at the 1-position of the piperidine ring. This arrangement introduces stereochemical complexity, as the 3-position substituents create chiral centers.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility .

  • 3-Methyl Group: Enhances hydrophobicity and influences steric interactions with biological targets .

  • 3-Aminomethyl Group: Provides a primary amine for potential hydrogen bonding or salt formation, critical for biological activity .

  • Benzyl Carboxylate: Acts as a protective group during synthesis and modulates solubility .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₂N₂O₂Calculated
Molecular Weight262.35 g/molCalculated
LogP (Partition Coeff.)~2.1 (estimated)Predicted
SolubilityModerate in polar solvents (e.g., DMSO)Analog Data

Synthesis and Stereochemical Considerations

Synthetic Pathways

The synthesis of benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate likely involves multi-step organic reactions, drawing from methodologies used for analogous piperidine derivatives:

  • Ring Formation:

    • Starting from 3-methylpiperidone, reductive amination or cyclization reactions yield the piperidine scaffold .

  • Aminomethyl Introduction:

    • Mannich reactions or nucleophilic substitution with cyanide followed by reduction could introduce the aminomethyl group .

  • Benzyl Protection:

    • Carbobenzylation using benzyl chloroformate under basic conditions protects the amine.

Example Route:

  • Step 1: 3-Methylpiperidine is treated with formaldehyde and ammonium chloride to install the aminomethyl group via a Mannich reaction .

  • Step 2: The resulting amine is protected with benzyl chloroformate in the presence of triethylamine.

  • Step 3: Purification via column chromatography yields the final product .

Stereoselective Challenges

The 3-position’s substituents create two chiral centers, necessitating enantioselective synthesis. Techniques such as chiral resolution or asymmetric catalysis are employed to isolate desired stereoisomers. For instance, chiral auxiliaries or enzymes may direct the configuration during aminomethyl group installation .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.2–1.5 ppm (methyl groups), δ 2.8–3.5 ppm (piperidine protons), and δ 7.3–7.5 ppm (benzyl aromatic protons) .

    • ¹³C NMR: Signals for carbonyl (δ 155–160 ppm) and quaternary carbons (δ 40–50 ppm) .

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 263.2 [M+H]⁺ .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey DifferencesApplications
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylateC₁₄H₂₀N₂O₂Lacks aminomethyl groupNeurological research
Benzyl 2-(aminomethyl)piperidine-1-carboxylateC₁₄H₂₀N₂O₂Aminomethyl at 2-positionAnxiolytic studies
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl esterC₁₈H₂₈N₂O₃Hydroxyethyl substituentEnzyme inhibition

Future Directions

  • Stereochemical Optimization: Developing enantioselective routes to isolate the most pharmacologically active isomer .

  • PROTAC Development: Leveraging the benzyl group for targeted protein degradation in oncology .

  • ADME Studies: Assessing bioavailability and metabolic stability in preclinical models .

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